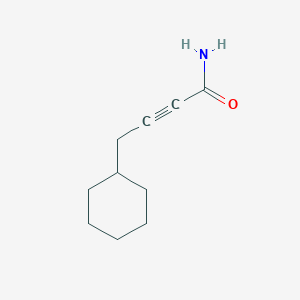
4-Cyclohexylbut-2-ynamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclohexylbut-2-ynamide is an organic compound characterized by the presence of a cyclohexyl group attached to a but-2-ynamide moiety. This compound is part of the ynamide family, which is known for its unique reactivity due to the polarized triple bond directly connected to a nitrogen atom bearing an electron-withdrawing group . The structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic organic chemistry.
Vorbereitungsmethoden
The synthesis of 4-Cyclohexylbut-2-ynamide can be achieved through several methods. One common approach involves the reaction of cyclohexylamine with but-2-ynoic acid or its derivatives under appropriate conditions. The reaction typically requires the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield.
Analyse Chemischer Reaktionen
4-Cyclohexylbut-2-ynamide undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced amide derivatives.
Substitution: The ynamide moiety allows for nucleophilic substitution reactions, where nucleophiles such as amines or alcohols can replace the leaving group.
Cycloaddition: The compound can participate in cycloaddition reactions, such as the [2 + 2 + 2] cycloaddition with cyanamides to form heterocyclic compounds.
Common reagents used in these reactions include triflic acid, palladium catalysts, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Cyclohexylbut-2-ynamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound’s unique reactivity makes it useful in the development of biologically active molecules and potential drug candidates.
Wirkmechanismus
The mechanism of action of 4-Cyclohexylbut-2-ynamide involves its interaction with molecular targets through its polarized triple bond. This interaction can lead to the formation of reactive intermediates, such as keteniminium ions, which can further react with nucleophiles or electrophiles . The compound’s ability to undergo various chemical transformations makes it a versatile reagent in synthetic chemistry.
Vergleich Mit ähnlichen Verbindungen
4-Cyclohexylbut-2-ynamide can be compared with other ynamides, such as:
- N-Phenylbut-2-ynamide
- N-Methylbut-2-ynamide
- N-Benzylbut-2-ynamide
These compounds share the ynamide moiety but differ in the substituents attached to the nitrogen atom. The cyclohexyl group in this compound provides unique steric and electronic properties, making it distinct from its analogs .
Eigenschaften
CAS-Nummer |
920287-05-4 |
|---|---|
Molekularformel |
C10H15NO |
Molekulargewicht |
165.23 g/mol |
IUPAC-Name |
4-cyclohexylbut-2-ynamide |
InChI |
InChI=1S/C10H15NO/c11-10(12)8-4-7-9-5-2-1-3-6-9/h9H,1-3,5-7H2,(H2,11,12) |
InChI-Schlüssel |
PBAPXCWTIQQZON-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)CC#CC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


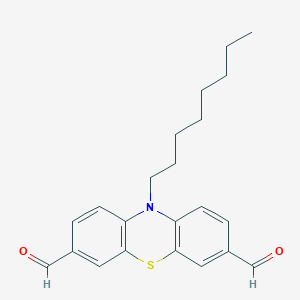
![N-[4-(9H-Carbazol-9-YL)phenyl]naphthalen-1-amine](/img/structure/B14187975.png)

![[3-({[Tri(propan-2-yl)silyl]oxy}methyl)cyclohex-3-en-1-yl]methanol](/img/structure/B14187983.png)
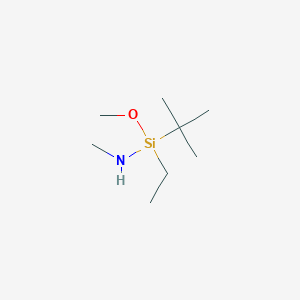
![6-Amino-N-[(3-oxo-2,3-dihydro-1,2-oxazol-5-yl)methyl]hexanamide](/img/structure/B14187991.png)
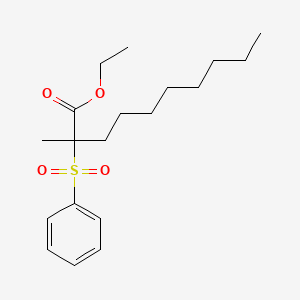
![N-[3-(3,5-dichlorophenoxy)pyridin-4-yl]methanesulfonamide](/img/structure/B14188013.png)

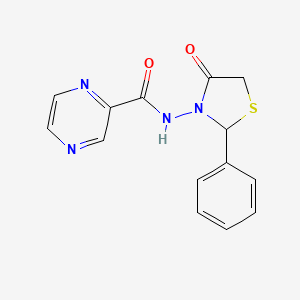
![(2R)-2-(4-Bromophenyl)-4-[(1R)-1-phenylethyl]morpholine](/img/structure/B14188042.png)
![1,3-Dimethyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14188045.png)
![9,9-Bis(2-ethylhexyl)-2,7-bis[2-(4-methoxyphenyl)ethenyl]-9H-fluorene](/img/structure/B14188049.png)
![4,4'-[[1,1'-Binaphthalene]-2,2'-diylbis(oxy)]dibenzaldehyde](/img/structure/B14188052.png)
